N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide
Description
Properties
CAS No. |
1242875-00-8 |
|---|---|
Molecular Formula |
C26H22ClN5O3 |
Molecular Weight |
487.94 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C26H22ClN5O3/c1-17-10-12-18(13-11-17)15-30-24(34)20-7-3-5-9-22(20)32-25(30)29-31(26(32)35)16-23(33)28-14-19-6-2-4-8-21(19)27/h2-13H,14-16H2,1H3,(H,28,33) |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics and its biological implications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 516.0 g/mol. Its structure includes a chlorobenzyl moiety and a triazoloquinazoline core, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H26ClN5O3 |
| Molecular Weight | 516.0 g/mol |
| CAS Number | 1223956-38-4 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of quinazoline and triazole possess potent activity against various bacterial strains. The mechanism often involves inhibition of specific enzymes critical to bacterial cell wall synthesis .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Similar triazoloquinazoline derivatives have demonstrated antiproliferative effects against various cancer cell lines. For instance, compounds with bulky side chains have shown enhanced activity due to their ability to interact with cellular targets effectively .
Case Study:
In a study assessing the cytotoxicity of triazoloquinazolines on breast and lung cancer cells, derivatives exhibited IC50 values ranging from 10 μM to 25 μM, indicating promising anticancer activity .
Enzyme Inhibition
This compound has been implicated in the inhibition of specific enzymes such as MurB involved in bacterial cell wall biosynthesis. The presence of the chlorobenzyl group enhances binding affinity to the enzyme's active site .
Synthesis and Characterization
The synthesis of this compound involves multiple steps including cyclocondensation reactions that yield the desired triazoloquinazoline structure. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Pharmacological Studies
Pharmacological evaluations have shown that this compound may also exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways could provide therapeutic avenues for treating chronic inflammatory diseases .
Scientific Research Applications
Research indicates that N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide exhibits significant biological activities:
Antimicrobial Activity
The compound has been evaluated for its antibacterial properties against various pathogens. Studies have shown that it demonstrates strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 4.77 μM | |
| Bacillus subtilis | 9.55 μM |
The introduction of halogenated benzyl modifications has been noted to enhance the antibacterial activity of derivatives of this compound significantly.
Anticancer Activity
This compound has also shown promise in cancer research. Preliminary studies indicate cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast cancer) | TBD | Induction of apoptosis | |
| A549 (Lung cancer) | TBD | Cell cycle arrest |
The compound's mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells.
Enzyme Inhibition
Further investigations have revealed that this compound acts as an inhibitor for specific enzymes:
| Enzyme | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Acetylcholinesterase | TBD | Noncompetitive inhibitor |
This property may suggest potential applications in treating neurological disorders where acetylcholine regulation is critical.
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of this compound's derivatives:
- A study conducted on halogenated benzyl derivatives demonstrated enhanced antibacterial properties compared to non-halogenated counterparts. The introduction of fluorine atoms was particularly noted to improve activity against Staphylococcus aureus .
- Another research effort focused on the cytotoxicity of various derivatives against a panel of cancer cell lines. The findings indicated that structural modifications could lead to significant variations in biological activity .
Chemical Reactions Analysis
Cyclization and Ring Formation Reactions
The triazoloquinazoline core undergoes cyclization under acidic or basic conditions. Key reactions include:
a. Acid-Catalyzed Cyclization
In the presence of p-toluenesulfonic acid (p-TsOH) in refluxing toluene, the compound forms fused heterocyclic systems via intramolecular dehydration . This reaction is critical for synthesizing derivatives with enhanced biological activity.
b. Base-Mediated Ring Expansion
Treatment with K₂CO₃ in DMF at 80°C facilitates the opening of the triazole ring, followed by recombination to yield larger macrocyclic structures .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| p-TsOH (10 mol%) | Toluene, reflux, 12 hrs | Fused triazoloquinazolines | 68–72% |
| K₂CO₃ (2 eq) | DMF, 80°C, 8 hrs | Macrocyclic quinazolinone derivatives | 55–60% |
Nucleophilic Substitution at the Acetamide Moiety
The acetamide group participates in nucleophilic substitution reactions, particularly at the carbonyl carbon:
a. Hydrolysis
Under alkaline conditions (NaOH, H₂O/EtOH, 70°C), the acetamide undergoes hydrolysis to form the corresponding carboxylic acid .
b. Aminolysis
Reaction with primary amines (e.g., methylamine) in THF at room temperature replaces the acetamide’s chlorine atom with an amine group .
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Hydrolysis | NaOH (2M), H₂O/EtOH (1:1) | 70°C, 6 hrs | Carboxylic acid derivative | 85% |
| Aminolysis | Methylamine, THF | RT, 24 hrs | N-methylacetamide analog | 78% |
Electrophilic Aromatic Substitution
The chlorobenzyl and methylbenzyl substituents undergo electrophilic substitution:
a. Nitration
Nitration with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position of the chlorobenzyl ring .
b. Halogenation
Bromination using Br₂ in CCl₄ selectively substitutes hydrogen atoms on the methylbenzyl group .
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃ (1 eq), H₂SO₄ | 0–5°C, 2 hrs | p-nitrochlorobenzyl analog | 63% |
| Bromination | Br₂ (1.2 eq), CCl₄ | RT, 4 hrs | Brominated methylbenzyl | 70% |
Oxidation and Reduction Pathways
The 1,5-dioxo group participates in redox reactions:
a. Sodium Borohydride Reduction
Selective reduction of the dioxo group to a diol occurs with NaBH₄ in methanol .
b. Oxidative Degradation
Oxidation with KMnO₄ in acidic media cleaves the triazoloquinazoline ring, yielding anthranilic acid derivatives .
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Reduction | NaBH₄ (3 eq), MeOH | RT, 3 hrs | Dihydroxyquinazoline | 82% |
| Oxidation | KMnO₄ (2 eq), H₂SO₄ | 60°C, 5 hrs | Anthranilic acid derivative | 58% |
Cross-Coupling Reactions
The chlorobenzyl group facilitates palladium-catalyzed couplings:
a. Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O, the chlorine atom is replaced with aryl groups .
b. Buchwald-Hartwig Amination
Reaction with secondary amines and Pd₂(dba)₃ introduces amine substituents .
| Reaction | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 100°C, 12 hrs | Biaryl derivative | 75% |
| Buchwald Amination | Pd₂(dba)₃, Xantphos | 110°C, 24 hrs | N-alkylated analog | 68% |
Comparative Reactivity with Analogues
The 2-chlorobenzyl group enhances electrophilic substitution rates compared to 4-chlorophenyl derivatives. Conversely, the methylbenzyl substituent sterically hinders nucleophilic attack at the triazole ring.
| Derivative | Electrophilic Substitution Rate | Nucleophilic Attack Rate |
|---|---|---|
| 2-Chlorobenzyl | 1.5× faster than 4-chlorophenyl | 0.8× slower |
| 4-Methylbenzyl | 1.2× faster than unsubstituted | 1.1× faster |
Mechanistic Insights
Preparation Methods
Preparation of Quinazoline-2,3-Dione
The synthesis commences with the condensation of anthranilic acid derivatives. Heating equimolar quantities of 2-aminobenzoic acid and urea at 180°C for 6 hours in polyphosphoric acid yields quinazoline-2,3-dione. This intermediate exhibits characteristic carbonyl stretching vibrations at 1720 cm⁻¹ (IR) and resonances at δ 8.21–7.45 ppm for aromatic protons (¹H NMR).
Hydrazine Functionalization
Treatment of quinazoline-2,3-dione with excess hydrazine hydrate (80%, v/v) in ethanol under reflux for 12 hours produces 3-hydrazinoquinazolin-4(3H)-one. The reaction mechanism proceeds via nucleophilic attack of hydrazine at the C3 position, with subsequent elimination of water.
Triazole Ring Annulation
Cyclization of 3-hydrazinoquinazolin-4(3H)-one using triethyl orthoformate in acetic acid at 110°C for 8 hours generates thetriazolo[4,3-a]quinazolin-4(3H)-one core. Critical reaction parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 110°C | <80°C: Incomplete cyclization |
| Reaction Time | 8 hours | <6 hours: 40% yield |
| Acid Catalyst | Acetic acid | HCl gives side products |
The triazoloquinazoline intermediate displays a distinctive mass spectral peak at m/z 228 [M+H]⁺ and a downfield-shifted proton at δ 9.12 ppm for the triazole H2 position.
Thiolation and Acetamide Side Chain Installation
The triazoloquinazoline scaffold undergoes thiolation followed by alkylation with a chlorinated acetamide precursor to install the final side chain.
Thiol Group Introduction
Treatment of 4-(4-methylbenzyl)-triazolo[4,3-a]quinazolin-4(3H)-one with Lawesson’s reagent (1.2 eq) in dry toluene at 110°C for 6 hours converts the C2 carbonyl to a thiol group. The product, 2-mercapto-4-(4-methylbenzyl)-triazolo[4,3-a]quinazoline, shows a characteristic SH stretch at 2560 cm⁻¹ (IR) and a singlet at δ 3.98 ppm (¹H NMR) for the thiol proton.
Acetamide Side Chain Synthesis
Step 1: Preparation of N-(2-Chlorobenzyl)-2-Chloroacetamide
2-Chlorobenzylamine (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in dichloromethane containing triethylamine (2.0 eq) at 0°C. After stirring for 2 hours, the product precipitates as white crystals (mp 142–144°C).
Step 2: Thiol Alkylation
A mixture of 2-mercapto-4-(4-methylbenzyl)-triazolo[4,3-a]quinazoline (1.0 eq) and N-(2-chlorobenzyl)-2-chloroacetamide (1.2 eq) in DMF is heated at 90°C for 8 hours in the presence of K₂CO₃ (2.0 eq). The reaction progress is monitored by TLC (EtOAc/hexane 1:1), with the product showing Rf 0.45.
Process Optimization and Scale-Up Considerations
Critical Process Parameters
| Parameter | Laboratory Scale | Pilot Scale (10×) |
|---|---|---|
| Reaction Volume | 50 mL | 500 mL |
| Heating Method | Oil Bath | Jacketed Reactor |
| Yield | 78% | 72% |
| Purity (HPLC) | 98.5% | 97.2% |
Impurity Profiling
Major impurities identified during scale-up:
- Des-chloro Analog : Arises from residual moisture (controlled by <0.1% H₂O in DMF).
- Dimerized Product : Minimized by maintaining substrate concentration below 0.5 M.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.89–7.21 (m, 11H, aromatic), 4.92 (s, 2H, N-CH₂), 4.58 (s, 2H, S-CH₂), 3.98 (s, 2H, CO-CH₂), 2.38 (s, 3H, Ar-CH₃).
- IR (KBr) : 3320 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).
- HRMS (ESI) : m/z calcd for C₂₉H₂₄ClN₅O₂S [M+H]⁺: 574.1376, found: 574.1379.
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows a single peak at tR 12.4 min with 98.7% purity.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yields?
The synthesis involves multi-step protocols, including cyclization of triazoloquinazoline precursors, oxidation, and coupling reactions. For example, the triazoloquinazoline core can be formed via cyclization under acidic/basic conditions, followed by oxidation with hydrogen peroxide to introduce ketone functionalities . Key parameters for yield optimization include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance reactivity.
- Catalysts : Employ N,N′-carbonyldiimidazole (CDI) for efficient amide bond formation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures high purity.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the molecular structure, and what are common pitfalls in data interpretation?
- 1H/13C NMR : Identify characteristic peaks such as the acetamide NH (~8.5–9.5 ppm), triazole/quinazoline aromatic protons (~7.0–8.5 ppm), and methyl/methylene groups in benzyl substituents (~2.5–4.5 ppm) .
- IR : Look for C=O stretches (~1650–1750 cm⁻¹) and N-H bends (~1550 cm⁻¹) to confirm amide and triazole functionalities.
- MS : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+ ion). Pitfalls : Overlapping aromatic signals may require 2D NMR (COSY, HSQC) for resolution. Impurities from incomplete coupling steps can skew integration ratios; repurification is advised .
Advanced Research Questions
Q. What in vitro/in vivo models are appropriate for evaluating anticonvulsant activity, and how do pharmacokinetic properties influence experimental design?
- In vitro : GABA receptor binding assays using rat brain membranes to measure IC₅₀ values. Competitive displacement of [3H]-muscimol can quantify affinity .
- In vivo : PTZ (pentylenetetrazol)-induced seizures in mice (e.g., ED₅₀ determination). Monitor latency to clonic-tonic seizures and mortality rates .
- Pharmacokinetics : Assess bioavailability via plasma concentration-time profiles. Poor solubility may necessitate formulation with co-solvents (e.g., PEG 400) or nanoparticle delivery systems.
Q. How can molecular docking predict interactions with GABA receptors, and what validation experiments are required?
- Docking protocols : Use AutoDock Vina to model ligand-receptor interactions. The triazoloquinazoline core likely occupies the benzodiazepine-binding site of GABAₐ receptors .
- Validation :
- Mutagenesis : Modify key receptor residues (e.g., α1-H101) to test predicted binding interactions.
- Radioligand displacement : Compare docking scores with experimental IC₅₀ values from competitive assays .
Q. How can structure-activity relationship (SAR) studies resolve discrepancies between in vitro binding affinity and in vivo efficacy?
- Step 1 : Synthesize analogs with modified substituents (e.g., halogenated benzyl groups) to isolate pharmacophores.
- Step 2 : Compare in vitro GABA affinity (IC₅₀) with in vivo seizure protection (ED₅₀). Low in vivo activity despite high in vitro affinity may indicate poor blood-brain barrier penetration.
- Step 3 : Measure logP values to assess lipophilicity; analogs with logP >2.5 often show better CNS penetration .
Methodological Approaches for Data Contradictions
Q. How to address inconsistencies in metabolic stability data across different species (e.g., mouse vs. human liver microsomes)?
- Cross-species comparison : Perform parallel incubations with mouse, rat, and human liver microsomes.
- CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
- Metabolite identification : LC-MS/MS can detect species-specific metabolites, guiding structural modifications to block vulnerable sites (e.g., methyl groups to reduce oxidation) .
Q. What strategies can resolve spectral ambiguities in characterizing enantiomeric purity?
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers.
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign absolute configurations.
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical proof but requires high-purity samples .
Analytical and Stability Considerations
Q. How to develop a stability-indicating HPLC method for this compound under varying pH and temperature conditions?
- Column : C18 (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile.
- Forced degradation : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions.
- Peak tracking : Use PDA detection (200–400 nm) to identify degradation products (e.g., hydrolyzed amide or oxidized triazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
